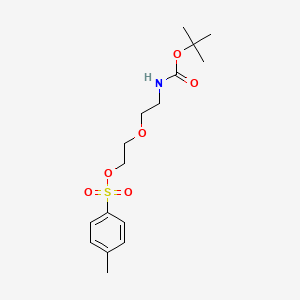

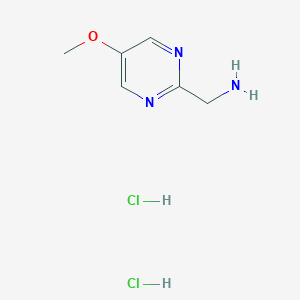

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

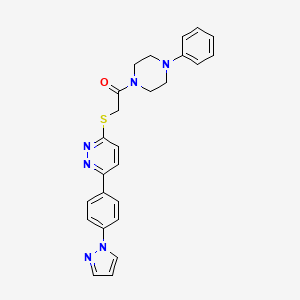

“N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus, which is a common and integral feature of a variety of natural products and medicinal agents . The 1,3,4-thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

The molecular formula of “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is C11H12N4OS . The compound has a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . The InChI string and the Canonical SMILES are also provided .Physical And Chemical Properties Analysis

The molecular weight of “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” is 248.31 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 4 .Scientific Research Applications

Herbicidal Activity

N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide: has been shown to possess moderate herbicidal activity. This application is significant in the agricultural sector, where controlling unwanted plant growth is crucial. The compound’s efficacy against Brassica campestris , a common weed, highlights its potential as a selective herbicide .

Antimicrobial Properties

Compounds with the 1,3,4-thiadiazole moiety, such as our compound of interest, have been reported to exhibit broad-spectrum antimicrobial activity. This includes potential antibacterial properties that could be harnessed for treating bacterial infections or used in sanitization products .

Alzheimer’s Disease Research

The 1,3,4-thiadiazole structure is associated with anti-Alzheimer’s activity. Research into N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could lead to the development of new treatments or preventive measures for Alzheimer’s disease by targeting specific pathways involved in the disease’s progression .

Anticancer Applications

Thiadiazole derivatives are known for their anticancer properties. Investigating the cytotoxic effects of N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could provide insights into new cancer therapies, especially if the compound exhibits selective toxicity towards cancer cells .

Antifungal Uses

The fungicidal activity of thiadiazole compounds makes them valuable in combating fungal infections. Whether in agriculture to protect crops or in medicine to treat fungal diseases, the antifungal properties of this compound could be extensively applied .

Anti-HIV Research

Some 1,3,4-thiadiazole derivatives have shown activity against HIV by inhibiting the virus-induced cytopathic effect in human cells. Exploring the anti-HIV potential of N-(5-Propyl-1,3,4-thiadiazol-2-yl)picolinamide could contribute to the ongoing search for effective HIV treatments .

Future Directions

The future directions for “N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in various fields of medicine. Given the broad and potent activity of thiadiazole and their derivatives, they have been established as pharmacologically significant scaffolds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,3,4-thiadiazoles, have been reported to exhibit a broad spectrum of biological activity . They are widely applied in medicinal and agricultural applications, suggesting that they may interact with multiple targets .

Mode of Action

It’s worth noting that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

A compound with a similar structure has been reported to have moderate herbicidal activity against brassica campestris .

properties

IUPAC Name |

N-(5-propyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c1-2-5-9-14-15-11(17-9)13-10(16)8-6-3-4-7-12-8/h3-4,6-7H,2,5H2,1H3,(H,13,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIXOWXKFVUKRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)

![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![8-[3-(4-fluorophenoxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2361617.png)

![4-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2361619.png)